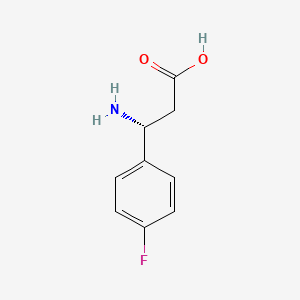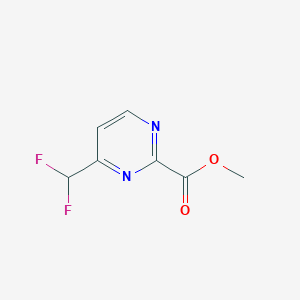
甲基-3-甲基-2-苯基丁酸酯
描述
Methyl 3-methyl-2-phenylbutanoate, also known as methyl 2-phenyl-3-methylbutanoate, is an organic compound with the chemical formula C11H14O2. It belongs to the class of esters and is the methyl ester of 3-methyl-2-phenylbutanoic acid. This compound has a fruity odor, reminiscent of apples or pineapples .
Synthesis Analysis
The synthesis of methyl 3-methyl-2-phenylbutanoate involves the reaction between 3-methyl-2-phenylbutanoic acid (or its precursor) and methanol (CH3OH) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound. Detailed synthetic routes and conditions can be found in relevant literature .Molecular Structure Analysis
The molecular structure of methyl 3-methyl-2-phenylbutanoate consists of a phenyl group (C6H5) attached to the carbon chain of a 3-methylbutyl group (CH3CH(CH3)CH2COO). The compound is a colorless liquid with a boiling point of approximately 147-149°C and a density of 0.864 g/mL .Chemical Reactions Analysis
Methyl 3-methyl-2-phenylbutanoate can undergo various chemical reactions typical of esters. These include hydrolysis (to form the corresponding acid and methanol), transesterification (with other alcohols), and reduction (to produce the corresponding alcohol). Specific reaction conditions and mechanisms would depend on the desired transformation .科学研究应用
- Precursor for Amphetamines and Methamphetamines : Methyl 2-phenylacetoacetate serves as an essential precursor in the synthesis of amphetamines and methamphetamines. These compounds are used for their stimulant effects and are relevant in both clinical and illicit contexts .
- Controlled Substance Synthesis : It plays a crucial role in clandestine laboratories for the illicit production of controlled substances such as phenylacetone (P2P), methamphetamine, and amphetamine .
- Dopamine Receptor Antagonist : Methyl 2-phenylacetoacetate acts as a D1 and D2 dopamine receptor antagonist. These receptors are involved in various neurological processes, making this compound valuable for studying neurotransmission and related disorders .
- Butyrophenone Antipsychotic and Anti-emetic : Methyl 2-phenylacetoacetate is associated with butyrophenone antipsychotics. It is used to manage acute behavioral anomalies and postoperative nausea and vomiting .
- Cyclopropanation Precursor : Methyl 2-phenylacetoacetate can be converted to methyl phenyldiazoacetate, which serves as a precursor for cyclopropanation reactions. These reactions are essential in organic synthesis .
- Analytical Reference Standard : Researchers and forensic experts use Methyl 2-phenylacetoacetate as an analytical reference standard. Its characterization aids in identifying and quantifying related compounds in various samples .
Pharmaceutical Research and Synthesis
Neuropharmacology and Receptor Modulation
Chemical Synthesis and Cyclopropanation
Forensic Analysis and Investigative Studies
作用机制
Although the exact mechanism of action for methyl 3-methyl-2-phenylbutanoate is not fully understood, it acts as a norepinephrine and dopamine reuptake inhibitor (NDRI). By blocking the reuptake transporters for these neurotransmitters, it increases their presence in the extraneuronal space, thereby prolonging their action. The compound is used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy .
Physical and Chemical Properties Analysis
属性
IUPAC Name |
methyl 3-methyl-2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGKBHFZYAOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874336 | |
| Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72615-27-1 | |
| Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methyl-2-phenylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)
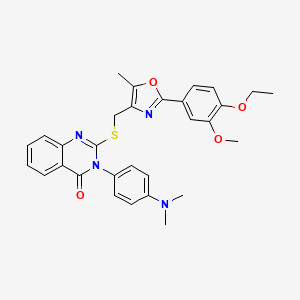

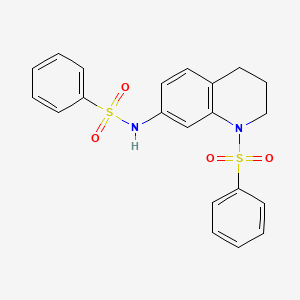
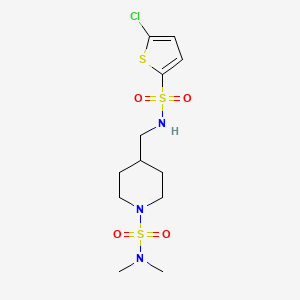

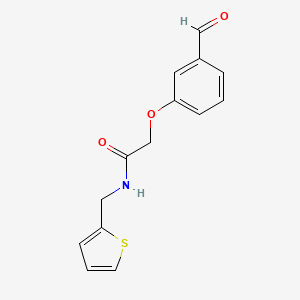
![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2799683.png)
![N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799684.png)
